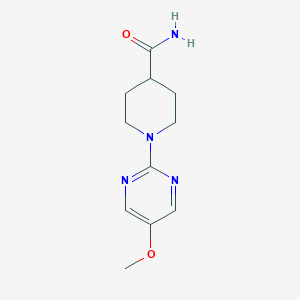
1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide” would include this piperidine ring along with a methoxypyrimidin-2-yl group and a carboxamide group.Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions lead to the formation of various piperidine derivatives, which are used in the pharmaceutical industry .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Targeting Protein Kinase B (PKB): Researchers have explored the use of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide derivatives as selective inhibitors of PKB (also known as Akt). These compounds exhibit promising in vitro and in vivo antitumor activity . PKB plays a crucial role in cell survival, proliferation, and apoptosis, making it an attractive target for cancer therapy.
Neuroscience
Modulating Muscarinic Acetylcholine Receptors (M5): Derivatives of this compound have been investigated as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptor subtype M5 (M5 mAChR). These compounds enhance M5 receptor activity and may have implications for cognitive function and neurodegenerative diseases . Alzheimer’s disease, in particular, could benefit from M5 receptor modulation.
Chemical Biology
Probes for Enzyme Studies: Researchers use derivatives of 1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide as chemical probes to study enzyme function. By modifying the structure, they gain insights into enzyme-substrate interactions and enzymatic mechanisms.
Enamine: Methyl 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylate Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Selective and Orally Bioavailable Inhibitors of PKB with in Vivo Antitumor Activity Application of Rapid Analog, Iterative Parallel Synthesis Efficiently Optimized M5 Potency
Direcciones Futuras
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The future of “1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide” and similar compounds lies in further exploration of their therapeutic potential and the development of more efficient synthesis methods .
Mecanismo De Acción
Target of Action
Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease .
Mode of Action
Similar compounds have shown to inhibit acetylcholinesterase (ache), a key enzyme in the cholinergic system that hydrolyzes the neurotransmitter acetylcholine .
Biochemical Pathways
They prevent the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic neurotransmission .
Result of Action
Acetylcholinesterase inhibitors, like the similar compounds mentioned above, can enhance cholinergic neurotransmission, which may improve cognitive function .
Propiedades
IUPAC Name |
1-(5-methoxypyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-17-9-6-13-11(14-7-9)15-4-2-8(3-5-15)10(12)16/h6-8H,2-5H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSSXZQHNXVLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxypyrimidin-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459746.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6459748.png)
![N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459766.png)
![N-methyl-N-[1-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6459773.png)
![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459777.png)
![6-(cyclopentyloxy)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]pyridine-3-carboxamide](/img/structure/B6459779.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![1-[(1,4-dioxan-2-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6459794.png)
![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459797.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)
![2-{methyl[(piperidin-4-yl)methyl]amino}pyridine-3-carbonitrile dihydrochloride](/img/structure/B6459817.png)